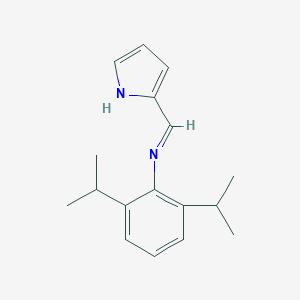

![molecular formula C23H25NO B486979 1-{[(2,6-Diisopropylphenyl)imino]methyl}-2-naphthol CAS No. 187605-87-4](/img/structure/B486979.png)

1-{[(2,6-Diisopropylphenyl)imino]methyl}-2-naphthol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

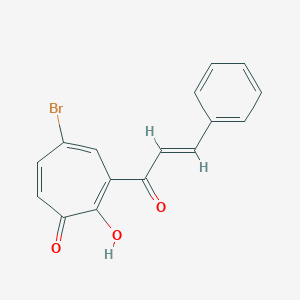

“1-{[(2,6-Diisopropylphenyl)imino]methyl}-2-naphthol” is a chemical compound with the molecular formula C23H25NO . It’s related to the class of compounds known as phenols, which are characterized by a hydroxyl group (-OH) attached to a carbon atom within an aromatic ring .

Molecular Structure Analysis

The molecular structure of “1-{[(2,6-Diisopropylphenyl)imino]methyl}-2-naphthol” consists of a naphthol group (a naphthalene ring with a hydroxyl group) and a 2,6-diisopropylphenyl group connected by an imine functional group .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-{[(2,6-Diisopropylphenyl)imino]methyl}-2-naphthol” are not available in the sources I found .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

- A novel method for the synthesis of Schiff bases utilizing 2-naphthol derivatives highlights the importance of these compounds in organic synthesis. Schiff bases are versatile intermediates for various chemical transformations, including the synthesis of complex molecules and heterocycles (Asiri & Khan, 2010).

- Bimetallic effects in catalysis have been observed with the use of diisopropylphenyl-imino-naphthol ligands, leading to enhanced selectivity and efficiency in ethylene polymerization. This demonstrates the potential of these compounds in developing new catalytic systems for polymer production (Rodriguez, Delferro, & Marks, 2009).

Material Science

- Research on organotin compounds derived from Schiff bases including naphthol derivatives has shown their potential in organic light emitting diodes (OLEDs). These compounds exhibit interesting photophysical properties, making them suitable for application in optoelectronic devices (García-López et al., 2014).

Chemosensing

- A naphthol-based chemosensor has been developed for the detection of CN− and Zn2+ ions , demonstrating the utility of naphthol derivatives in environmental monitoring and biological applications. The sensor exhibits selective colorimetric and fluorescent responses to these ions (Jung et al., 2019).

Corrosion Inhibition

- Schiff bases derived from naphthol have been studied for their corrosion inhibition properties on metal surfaces. These compounds show good inhibition efficiency, indicating their potential in protecting materials against corrosion (El-Lateef, Abu‐Dief, & El-Gendy, 2015).

Green Chemistry

- Ionic liquids based on naphthol derivatives have been utilized as catalysts in the one-pot synthesis of amidoalkyl naphthols, showcasing the role of these compounds in promoting greener and more efficient chemical processes (Ghorbani, Kiyani, Pourmousavi, & Ajloo, 2020).

Eigenschaften

IUPAC Name |

1-[[2,6-di(propan-2-yl)phenyl]iminomethyl]naphthalen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO/c1-15(2)18-10-7-11-19(16(3)4)23(18)24-14-21-20-9-6-5-8-17(20)12-13-22(21)25/h5-16,25H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFIHSZKMMOERQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N=CC2=C(C=CC3=CC=CC=C32)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[(2,6-Diisopropylphenyl)imino]methyl}-2-naphthol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenol, 2-[[[2,6-bis(1-methylethyl)phenyl]imino]methyl]-](/img/structure/B486959.png)

![1-{[(2,5-Ditert-butylphenyl)imino]methyl}-2-naphthol](/img/structure/B486987.png)

![6-(2-Phenylvinyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487032.png)

![6-(4-Methylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487072.png)

![4-methyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B487076.png)

![6-(3,4-Dimethoxyphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487083.png)

![6-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487123.png)

![3-(4-Methylphenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487126.png)

![6-(2-Furyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487128.png)